5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester
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Overview
Description
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to a benzoate core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the amino form.
Scientific Research Applications
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein binding.
Medicine: It is investigated for potential pharmaceutical applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino group may form hydrogen bonds with target molecules, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
- Ethyl 2-methyl-4-(trifluoromethyl)benzoate
Uniqueness
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester is unique due to the specific arrangement of its functional groups. The presence of both an amino group and a trifluoromethyl group on the benzoate core imparts distinct chemical and physical properties, making it more reactive and versatile compared to similar compounds .
Properties
IUPAC Name |
methyl 5-amino-2-ethyl-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-3-6-4-8(11(12,13)14)9(15)5-7(6)10(16)17-2/h4-5H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYWMYJXAKOMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C(=O)OC)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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